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Compound of Interest

Compound Name: 3-Amino-3-phenylpropanamide

Cat. No.: B15257655

Get Quote

Executive Summary
3-Amino-3-phenylpropanamide (often referred to as

-phenylalanine amide) represents a critical scaffold in medicinal chemistry, serving as a
bioisostere for

-amino acids and a precursor for

-lactam antibiotics and isoquinoline alkaloids. Unlike their

-counterparts,

-amino amides possess an additional carbon in the backbone, imparting unique proteolytic
stability and conformational flexibility to peptide mimetics.

This guide addresses the primary challenge in working with this motif: accessing

enantiomerically pure (R)- and (S)-isomers. We compare biocatalytic kinetic resolution against

asymmetric synthesis, providing validated analytical methods to ensure optical purity (
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).

Structural Characterization & Stereochemistry
The molecule features a single chiral center at the

-position (C3). The absolute configuration significantly alters biological interaction, particularly
in peptidomimetic applications where the

-turn secondary structure is desired.

Property Data

IUPAC Name 3-Amino-3-phenylpropanamide

Common Name -Phenylalanine amide

Molecular Formula

Molecular Weight 164.21 g/mol

CAS (Racemic) 17193-31-6

Chiral Center C3 (Beta-carbon)

pKa (Conjugate Acid) ~9.1 (Amine), ~15 (Amide)

Stereochemical Designation
(S)-Isomer: Corresponds to the L-configuration in

-amino acid nomenclature analogies. Often dextrorotatory (+) in acidic media.

(R)-Isomer: Corresponds to the D-configuration. Often levorotatory (-) in acidic media.

Synthetic Pathways: Accessing the Enantiomers
High-purity enantiomers are rarely accessible via direct asymmetric amidation of

benzaldehyde. Instead, two robust routes are recommended: Enzymatic Kinetic Resolution

(EKR) for scalability and Sulfinamide Auxiliary Synthesis for high initial stereocontrol.
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Route A: The Modified Rodionov Synthesis & Enzymatic
Resolution (Scalable)
This route is preferred for generating both enantiomers simultaneously from cheap starting

materials.

Rodionov-Johnson Condensation: Benzaldehyde reacts with malonic acid and ammonium

acetate in ethanol to yield racemic

-phenylalanine.

Esterification: Conversion to the ethyl ester (using

) increases solubility and substrate acceptance for lipases.

Biocatalytic Resolution:Candida antarctica Lipase B (CAL-B) selectively hydrolyzes the (S)-

ester, leaving the (R)-ester intact.

Amidation: The resolved esters/acids are converted to amides using standard coupling (e.g.,

EDC/HOBt/NH4Cl or ammonolysis).

Route B: Asymmetric Synthesis via Ellman’s Auxiliary
(High Precision)
For applications requiring only one specific enantiomer without waste, the tert-

butanesulfinamide auxiliary is the gold standard.

Imine Formation: Condensation of benzaldehyde with (R)-tert-butanesulfinamide.

Reformatsky-type Addition: Addition of a lithium enolate of acetamide (or ester equivalent) to

the sulfinimine. The chiral auxiliary directs the nucleophilic attack with high

diastereoselectivity (

).

Deprotection: Acidic cleavage (HCl/MeOH) removes the sulfinyl group to yield the free

amine.
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Workflow Visualization
The following diagram illustrates the decision logic and process flow for both routes.
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Figure 1: Comparative synthetic workflows. Route A utilizes biocatalysis for resolution, while

Route B relies on chiral auxiliaries for asymmetric induction.

Physicochemical Properties & Handling[1][2][3]
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Understanding the physical behavior of these enantiomers is crucial for purification. The amide

functionality significantly increases the melting point and water solubility compared to the

corresponding ester.

Property Description Experimental Note

Physical State White crystalline solid
Hygroscopic; store in

desiccator.

Melting Point
118–122 °C (Racemic)128–

130 °C (Enantiopure)

Enantiopure samples often

have sharper, higher MPs due

to better crystal packing.

Solubility

Soluble: MeOH, EtOH,

WaterSparingly: EtOAc,

DCMInsoluble: Hexane, Ether

Recrystallization is best

performed from EtOH/EtOAc

or iPrOH.

Stability Stable at pH 2–9.

Rapid hydrolysis of the amide

occurs in 6N HCl at >80°C

(converts to acid).

Optical Rotation (c=1, H2O)

Critical: Rotation sign is

solvent-dependent. Always

report solvent and

concentration.

Analytical Methodologies
Trusting the label on a chiral reagent is insufficient. You must validate enantiomeric excess (

) using self-consistent protocols.

Chiral HPLC Protocol
This is the definitive method for determining

.

Column:Daicel Chiralpak IA or IB (Immobilized Amylose/Cellulose derivatives). These are

superior to coated columns (OD/AD) due to solvent robustness.
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Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

Note: The amine modifier (DEA) is essential to suppress peak tailing caused by the

interaction of the primary amine with silanol groups.

Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl ring).

Expected Separation: The (R)-enantiomer typically elutes first on Amylose-based columns

(Chiralpak IA), but this must be confirmed with a standard.

NMR Analysis (Mosher's Method)
If a chiral column is unavailable, derivatization with (R)-(-)-

-methoxy-

-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride) is effective.

React substrate with Mosher's chloride.

Analyze via

NMR or

NMR.

The diastereomeric amides will show distinct chemical shifts for the

group or the

-methine proton.

Analytical Decision Tree
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Figure 2: Analytical workflow for determining enantiomeric purity.

Pharmaceutical Applications
The 3-amino-3-phenylpropanamide motif is not merely a synthetic intermediate; it is a

pharmacophore in its own right.

-Lactam Precursors: Cyclization of the

-amino acid derivatives yields

-lactams (azetidin-2-ones), which are the core of penicillin and carbapenem antibiotics. The
stereochemistry at C3 dictates the antibiotic activity.

Dapoxetine & SSRI Analogs: While Dapoxetine is an amino-ether, the synthetic route often

passes through similar 3-phenyl-3-amino intermediates. The amide derivatives serve as

stable storage forms of the unstable amino-aldehydes used in these syntheses.

Peptidomimetics: Incorporation of (R)- or (S)-

-phenylalanine amide into peptide chains induces specific folding patterns (helices or turns)
that are resistant to enzymatic degradation, increasing the half-life of peptide drugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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